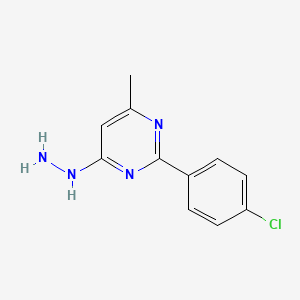![molecular formula C24H20ClFN2 B2384619 4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole CAS No. 477762-83-7](/img/structure/B2384619.png)
4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of different phenyl groups (4-chlorophenyl and 2-fluoro-4-propylphenyl) at the 4th and 5th positions could potentially give this compound unique properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazole ring, with the phenyl groups providing additional aromaticity. The chlorine and fluorine atoms would be expected to have a significant impact on the electronic properties of the molecule due to their high electronegativity .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions on the phenyl rings or reactions at the nitrogen atoms of the pyrazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens (chlorine and fluorine) and the propyl group could affect properties such as polarity, solubility, and reactivity .科学的研究の応用
Structural and Molecular Characterization
Research on pyrazole derivatives, including compounds structurally related to 4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole, primarily focuses on their synthesis and molecular characterization. For instance, Loh et al. (2013) synthesized pyrazole compounds and characterized their structures through X-ray single-crystal determination, exploring the dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013). Similarly, Chopra et al. (2007) investigated substituted pyrazolines, observing the conformation of the five-membered pyrazole ring and its interactions in crystal structures (Chopra et al., 2007).
Synthesis and Bioactivity
In the context of bioactivity, several studies have delved into the synthesis of pyrazoline derivatives and their potential biological applications. For example, Kariuki et al. (2021) synthesized and structurally characterized isostructural compounds, emphasizing their planarity and orientation, which could have implications in their biological activity (Kariuki et al., 2021). Molecular docking and quantum chemical calculations have been conducted on similar molecules to predict their biological effects, suggesting potential applications in drug design and development (Viji et al., 2020).
Antimicrobial and Anti-Inflammatory Properties
Some studies have also explored the antimicrobial and anti-inflammatory properties of pyrazoline derivatives. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazoles and tested their antibacterial and antifungal activities, indicating the potential of such compounds in treating infections (Ragavan et al., 2010). Moreover, research by Lokeshwari et al. (2017) demonstrated the anti-inflammatory effects of 2-pyrazoline analogues mediated by the inhibition of phospholipase A2, highlighting the therapeutic potential of these molecules in inflammatory conditions (Lokeshwari et al., 2017).
将来の方向性
The study of pyrazole derivatives is an active area of research due to their wide range of biological activities. This particular compound, with its unique combination of substituents, could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .
特性
IUPAC Name |
4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2/c1-2-3-16-4-13-21(23(26)14-16)17-5-7-19(8-6-17)24-22(15-27-28-24)18-9-11-20(25)12-10-18/h4-15H,2-3H2,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGDZQCAMOQKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


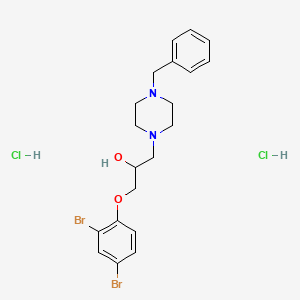
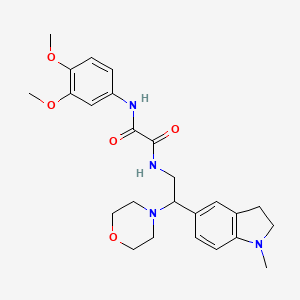
![2-Fluorothieno[3,2-d]pyrimidine](/img/structure/B2384542.png)
![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)
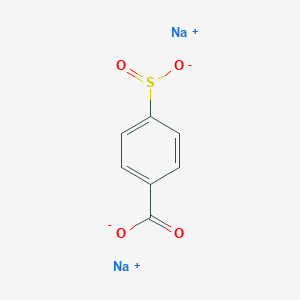

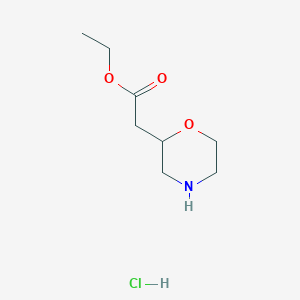
![(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2384548.png)

![4-iodo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2384554.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2384557.png)
